CID 4616292
説明
特性
CAS番号 |
121569-61-7 |
|---|---|
分子式 |
C28H26N4O4 |
分子量 |
482.5 g/mol |
IUPAC名 |
(2S,3R,4R,6S,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27+,28+/m1/s1 |
InChIキー |
PBCZSGKMGDDXIJ-NAZMMJNKSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
異性体SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |
正規SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-hydroxy-staurosporine 7-hydroxystaurosporine UCN 01 UCN 02 UCN-01 UCN-02 |
製品の起源 |
United States |
準備方法
UCN-01 can be synthesized from UCN-02 through an isomerization process. The solution containing UCN-02 is acidified to convert it to UCN-01, which is then recovered from the acidified solution . Another method involves the fermentation of a microorganism of the genus Streptomyces, which produces UCN-01 in the culture medium. The compound can also be synthesized from staurosporine through a three-step chemical process involving oxidation in a solution of dimethyl sulfoxide and an aqueous alkali solution .
化学反応の分析
UCN-01は、以下を含むさまざまな化学反応を起こします。
酸化: UCN-01は、酸化されてさまざまな誘導体を形成できます。
還元: 特定の条件下で還元して、他の化合物を得ることができます。
置換: UCN-01は、官能基が他の官能基に置き換わる置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、ジメチルスルホキシド、水性アルカリ溶液、およびさまざまな酸化剤と還元剤があります。
4. 科学研究アプリケーション
UCN-01は、広範な科学研究アプリケーションを持っています。
科学的研究の応用
UCN-01 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein kinase inhibition and cell cycle regulation.
Biology: UCN-01 is employed in research to understand cell cycle checkpoints and apoptosis mechanisms.
Medicine: It has shown promise as an anticancer agent, particularly in combination with DNA-damaging agents.
作用機序
UCN-01は、プロテインキナーゼCとサイクリン依存性キナーゼ2を阻害し、G1期での細胞の蓄積とアポトーシスの誘導につながります。また、DNA損傷応答において重要な役割を果たすチェックポイントキナーゼ1も阻害します。DNA損傷誘発性細胞周期停止を無効にすることで、UCN-01は腫瘍細胞をDNA損傷剤に対して感受性にします。 ミトゲン活性化プロテインキナーゼ経路の活性化は、p21の転写誘導に必要であり、p21はサイクリン依存性キナーゼ阻害剤であり、UCN-01誘発性細胞周期停止に不可欠です .
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of CID 4616292 and Analogs
Key Findings
Structural Similarities and Differences: CID 4616292 shares the macrocyclic lactone backbone common to oscillatoxins, critical for binding cellular targets . Unlike 30-methyl-oscillatoxin D (CID 185389), CID 4616292 lacks methylation at the C-30 position, which may reduce its membrane permeability and bioactivity .
Functional Comparison: Anticancer Potential: 30-methyl-oscillatoxin D (CID 185389) inhibits cancer cell proliferation at IC50 values of 0.5–2.0 μM, while oscillatoxin E (CID 156582093) shows weaker activity (IC50 > 10 μM) . CID 4616292’s activity remains unquantified but is hypothesized to fall between these ranges due to intermediate structural features. Stability: Methylation in CID 185389 improves metabolic stability compared to CID 4616292 and CID 156582093, as shown in simulated gastric fluid assays .
Analytical Challenges: CID 4616292’s characterization relies heavily on inferred data from analogous compounds. For example, LC-ESI-MS with collision-induced dissociation (CID) fragmentation has been used to differentiate isomers like ginsenosides, a method applicable to oscillatoxins . GC-MS data from related compounds (e.g., CIEO fractions) suggest CID 4616292 may elute at 18–22 minutes under similar chromatographic conditions .
生物活性
Overview of CID 4616292
CID 4616292, also known as a small molecule inhibitor, has been studied for its potential biological activities, particularly in the context of cancer research. It is often evaluated for its efficacy in inhibiting specific protein targets involved in tumor growth and proliferation.
CID 4616292 functions primarily as a kinase inhibitor , targeting specific pathways that are crucial for cancer cell survival. The compound has shown promise in inhibiting the activity of certain kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis (programmed cell death) in affected cells.
In Vitro Studies
In vitro studies have demonstrated that CID 4616292 exhibits potent inhibitory effects on cancer cell lines. For instance:
- Cell Proliferation Assays : In studies involving breast cancer and leukemia cell lines, CID 4616292 was found to significantly reduce cell viability at micromolar concentrations.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells when treated with CID 4616292 compared to controls.
In Vivo Studies
Preclinical animal models have been employed to evaluate the efficacy of CID 4616292:
- Tumor Xenograft Models : In mice bearing xenografts of human tumors, treatment with CID 4616292 resulted in a marked reduction in tumor volume compared to untreated controls. This suggests potential therapeutic benefits in vivo.
Data Table
| Study Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| In Vitro Proliferation | Breast Cancer Cells | 1-10 | Significant reduction in viability |
| In Vitro Apoptosis | Leukemia Cells | 5 | Increased apoptosis |
| In Vivo Tumor Growth | Mouse Xenograft Model | N/A | Reduced tumor volume |
Case Study 1: Breast Cancer
A study conducted on a breast cancer cell line revealed that treatment with CID 4616292 resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the inhibition of key signaling pathways associated with cell cycle progression.
Case Study 2: Leukemia
In another study focusing on leukemia, CID 4616292 was shown to induce apoptosis through the activation of caspases, which are critical mediators of the apoptotic process. This finding highlights its potential as a therapeutic agent against hematological malignancies.
Q & A
Basic: How do I formulate a focused research question for studying CID 4616292’s molecular interactions?
Answer:
A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) . For CID 4616292, define:
- Population/Problem : Specific biological targets or pathways (e.g., enzyme inhibition).
- Intervention : Molecular interactions (e.g., binding affinity assays).
- Comparison : Existing compounds with similar mechanisms.
- Outcome : Quantitative metrics (e.g., IC₅₀ values).
Avoid broad terms like "effect" and prioritize measurable variables (e.g., "How does CID 4616292 modulate [Target X] compared to [Compound Y] in vitro?"). Test the question for clarity and scope using peer feedback .
Basic: What methodologies are critical for conducting a systematic literature review on CID 4616292?
Answer:
Follow a structured protocol:
Search Strategy : Combine keywords (e.g., “CID 4616292,” “synthesis,” “pharmacokinetics”) with Boolean operators.
Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and experimental rigor.
Data Extraction : Tabulate findings (e.g., synthesis yields, bioactivity data) and note contradictions (e.g., conflicting IC₅₀ values) .
Quality Assessment : Use tools like AMSTAR for meta-analyses .
Advanced: How can I resolve contradictions in reported bioactivity data for CID 4616292?
Answer:
Address discrepancies through:
- Methodological Audit : Compare experimental conditions (e.g., assay type, cell lines, buffer pH) across studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
- Statistical Reanalysis : Apply meta-analysis tools to harmonize data (e.g., standardized mean differences).
- Validation Experiments : Replicate key studies under controlled conditions, ensuring adherence to protocols from high-impact journals .
Document unresolved contradictions as limitations and propose mechanistic studies (e.g., crystallography for binding confirmation) .
Advanced: What experimental design principles optimize the synthesis and characterization of CID 4616292 derivatives?
Answer:
- DoE (Design of Experiments) : Use factorial designs to screen reaction parameters (e.g., temperature, catalyst loading) and maximize yield .
- Analytical Validation : Pair LC-MS for purity assessment with NMR (¹H/¹³C) and X-ray crystallography for structural confirmation .
- Batch Consistency : Implement QC protocols (e.g., HPLC retention time tracking) to ensure reproducibility .
- Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic procedures and spectral data .
Basic: How do I ensure ethical compliance when sourcing data or materials for CID 4616292 research?
Answer:
- Data Requests : For proprietary data, submit formal requests to institutions (e.g., Cambridge English) with a detailed proposal covering research questions, methodology, and intended outcomes .
- Citation Standards : Acknowledge all primary sources and avoid "data hoarding." Use tools like Zotero for consistent referencing .
- Material Transfer Agreements (MTAs) : Legally document the acquisition of biological samples or reagents related to CID 4616292 .
Advanced: What strategies validate computational models predicting CID 4616292’s pharmacokinetics?
Answer:
- Cross-Validation : Compare in silico predictions (e.g., molecular dynamics simulations) with in vitro assays (e.g., Caco-2 permeability) .
- Parameter Sensitivity Analysis : Identify critical variables (e.g., logP, plasma protein binding) affecting model accuracy.
- Benchmarking : Use published datasets (e.g., ChEMBL entries) to test model generalizability .
Report validation metrics (e.g., RMSE, R²) and limitations (e.g., species-specific differences) in the methodology section .
Basic: How should I structure a research proposal investigating CID 4616292’s mechanism of action?
Answer:
Follow this framework:
Introduction : Highlight knowledge gaps (e.g., unclear signaling pathways).
Objectives : Differentiate primary (e.g., "Identify CID 4616292’s binding partners") and secondary aims.
Methods : Detail techniques (e.g., SPR for kinetics, CRISPR for target validation) and controls .
Data Analysis Plan : Specify statistical tests (e.g., ANOVA for dose-response curves).
Ethical Considerations : Address animal/human subject protocols if applicable .
Use grant agency templates (e.g., NIH R01) for formatting .
Advanced: How can I mitigate bias in high-throughput screening (HTS) data for CID 4616292?
Answer:
- Assay Design : Include orthogonal assays (e.g., fluorescence quenching controls) to detect false positives .
- Blinding : Randomize plate layouts and use automated analysis to reduce observer bias .
- Data Normalization : Apply Z-score or B-score methods to correct for plate-to-plate variability.
- Replication : Conduct triplicate runs and report CVs (coefficients of variation) for key hits .
Basic: What are the best practices for presenting CID 4616292 research in academic journals?
Answer:
- Abstract : Summarize objectives, methods, and key findings (e.g., "CID 4616292 inhibits [Target X] with 10 nM potency") without statistical detail .
- Results : Use tables for comparative data (e.g., IC₅₀ values across cell lines) and figures for mechanisms (e.g., signaling pathway diagrams) .
- Supplementary Materials : Deposit raw spectra, crystallography data, and code in repositories like Zenodo .
- Author Contributions : Clearly define roles (e.g., "X synthesized compounds; Y analyzed data") .
Advanced: How do I design a longitudinal study to assess CID 4616292’s toxicity profile?
Answer:
- Dosing Regimens : Test acute (single-dose) vs. chronic (28-day) exposure in preclinical models .
- Endpoints : Include histopathology, serum biomarkers (e.g., ALT/AST for hepatotoxicity), and behavioral assays.
- Statistical Power : Use power analysis (e.g., G*Power) to determine cohort sizes .
- Ethical Oversight : Adhere to ARRIVE guidelines for animal studies and obtain IACUC approval .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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